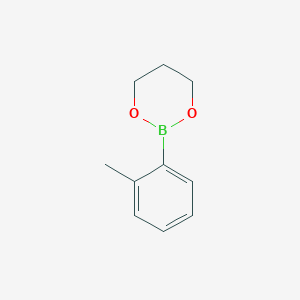

2-(2-Methylphenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFYHQHHMEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629639 | |

| Record name | 2-(2-Methylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163517-56-4 | |

| Record name | 2-(2-Methylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzeneboronic acid, propanediol cyclic ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, a valuable building block in organic synthesis and medicinal chemistry. The core of this synthesis involves the condensation reaction between 2-methylphenylboronic acid and 1,3-propanediol. This guide provides a comprehensive overview of the synthetic protocol, quantitative data from analogous reactions, and visual representations of the reaction pathway and experimental workflow.

Core Synthesis and Reaction Mechanism

The formation of this compound is achieved through the esterification of 2-methylphenylboronic acid with 1,3-propanediol. This reaction is an equilibrium process where the formation of the cyclic boronic ester is driven by the removal of a water molecule. The reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.

Quantitative Data

The following table summarizes the yields for the synthesis of analogous 2-aryl-1,3,2-dioxaborinanes, demonstrating the general applicability and efficiency of this synthetic method.[1]

| Compound Name | Reactants | Yield |

| 2-(4-Methylphenyl)-1,3,2-dioxaborinane | 4-Methylphenylboronic acid and 1,3-propanediol | 90% |

| 2-Phenyl-1,3,2-dioxaborinane | Phenylboronic acid and 1,3-propanediol | 81.5% |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Phenylboronic acid and 2,2-dimethyl-1,3-propanediol | 95% |

| 5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | 4-Methylphenylboronic acid and 2,2-dimethyl-1,3-propanediol | 95% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-aryl-1,3,2-dioxaborinanes, which can be adapted for the specific synthesis of this compound.

Materials:

-

2-Methylphenylboronic acid

-

1,3-Propanediol

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with molecular sieves

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of 2-methylphenylboronic acid and 1,3-propanediol.

-

Solvent Addition: Add a suitable volume of toluene to the flask to facilitate the reaction and azeotropic removal of water.

-

Reaction Assembly: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.

-

Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified further if necessary. Purification methods may include distillation under reduced pressure or chromatography. For many applications, the crude product is of sufficient purity.

-

-

Drying: The product can be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate and filtered to remove the drying agent.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For analogous compounds, ¹H NMR spectroscopic data has been reported and can be used for comparison.[1]

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(o-tolyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(o-tolyl)-1,3,2-dioxaborinane. While experimental data for this specific boronic ester is limited in publicly accessible literature, this document compiles available information and presents data for structurally analogous compounds to offer valuable insights. Furthermore, it details standardized experimental protocols for determining key physicochemical parameters and illustrates a critical application of this class of compounds in organic synthesis. This guide is intended to be a valuable resource for researchers and professionals working with aryl boronic esters in fields such as medicinal chemistry and materials science.

Introduction

2-(o-tolyl)-1,3,2-dioxaborinane, the 1,3-propanediol ester of o-tolylboronic acid, is a member of the versatile class of organoboron compounds. These compounds are of significant interest in organic chemistry, primarily for their application as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The physicochemical properties of these reagents are crucial for their handling, storage, reaction setup, and purification. This guide aims to provide a detailed summary of these properties.

Chemical Identity and Structure

-

IUPAC Name: 2-(2-methylphenyl)-1,3,2-dioxaborinane[1]

-

Synonyms: o-Tolylboronic acid 1,3-propanediol ester

-

CAS Number: 163517-56-4[1]

-

Molecular Formula: C₁₀H₁₃BO₂[1]

-

Molecular Weight: 176.02 g/mol [1]

Chemical Structure:

Caption: 2D structure of 2-(o-tolyl)-1,3,2-dioxaborinane.

Physicochemical Properties

Quantitative experimental data for 2-(o-tolyl)-1,3,2-dioxaborinane is not extensively reported. The following tables summarize the available data for the target compound and its close structural analogs.

General Properties

| Property | Value | Source |

| Molecular Weight | 176.02 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1B1OCCCO1 | [1] |

| InChI | InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3 | [1] |

| InChI Key | UIDYFYHQHHMEKA-UHFFFAOYSA-N | [1] |

Thermal and Physical Properties (Comparative Data)

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-(o-tolyl)-1,3,2-dioxaborinane | Not available | Not available | Not available |

| 2-Phenyl-1,3,2-dioxaborinane | Not available | 106 @ 2 mmHg | 1.077 @ 25 °C |

| 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | Not available | Not available | Not available |

Note: The properties of the phenyl and the pinacol derivatives are provided for comparative purposes and are not direct properties of 2-(o-tolyl)-1,3,2-dioxaborinane.

Solubility

Quantitative solubility data for 2-(o-tolyl)-1,3,2-dioxaborinane in various organic solvents is not available. However, based on the general behavior of aryl boronic esters, it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and chloroform. Boronic acids and their esters can be prone to hydrolysis, and care should be taken to use anhydrous solvents for storage and reactions.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of boronic esters like 2-(o-tolyl)-1,3,2-dioxaborinane.

Melting Point Determination

The melting point of a solid boronic ester can be determined using a capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Procedure using a Capillary Melting Point Apparatus:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Boiling Point Determination (for liquids)

For liquid boronic esters, the boiling point can be determined by distillation at atmospheric or reduced pressure.

Procedure for Distillation:

-

The liquid sample is placed in a distillation flask with a stir bar or boiling chips.

-

The distillation apparatus is assembled, including a condenser and a receiving flask.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.

Solubility Determination (Dynamic Method)

A dynamic method can be used to determine the equilibrium solubility of the compound in various solvents as a function of temperature.[2][3]

Procedure:

-

A known mass of the boronic ester is dissolved in a known mass or volume of the solvent in a sealed vial at a temperature where it is fully soluble.

-

The solution is then cooled at a controlled rate while being stirred.

-

The temperature at which the first sign of turbidity or crystal formation appears is recorded as the saturation temperature for that concentration.

-

This process is repeated for a range of concentrations to construct a solubility curve.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(o-tolyl)-1,3,2-dioxaborinane. While specific spectra for this compound are not widely published, the expected signals are described below.

-

¹H NMR: Expected signals would include a singlet for the methyl group on the tolyl ring, multiplets for the aromatic protons, and multiplets for the methylene protons of the dioxaborinane ring.

-

¹³C NMR: Signals would be expected for the methyl carbon, the aromatic carbons (including the quaternary carbon attached to boron), and the methylene carbons of the dioxaborinane ring.

-

¹¹B NMR: A single resonance is expected, with a chemical shift characteristic of a tri-coordinate boronic ester.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be a useful diagnostic tool.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

2-(o-tolyl)-1,3,2-dioxaborinane is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction using an aryl-1,3,2-dioxaborinane.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic esters should be handled in a well-ventilated fume hood. They are generally considered to be of low toxicity, but appropriate personal protective equipment (gloves, safety glasses) should always be worn. They can be sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

2-(o-tolyl)-1,3,2-dioxaborinane is a valuable reagent in organic synthesis, particularly for the construction of C-C bonds via the Suzuki-Miyaura reaction. While a complete, experimentally verified dataset of its physicochemical properties is not currently available, this guide provides essential information on its chemical identity, comparative data from analogous compounds, and standardized protocols for its characterization. This information is intended to aid researchers in the safe and effective use of this and related boronic esters in their work.

References

Technical Guide: 2-(2-Methylphenyl)-1,3,2-dioxaborinane and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers and synthetic protocols related to 2-(2-methylphenyl)-1,3,2-dioxaborinane. Initial research indicates a lack of specific documented information, including a registered CAS number, for the unsubstituted parent compound, this compound. Consequently, this guide focuses on a closely related and well-documented analog, 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane , which serves as a valuable proxy for research and development in this chemical space.

Closely Related Analog: 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Due to the limited available data on the unsubstituted title compound, this guide will provide a comprehensive overview of its dimethylated analog, 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane. This compound is a stable, cyclic boronic ester that finds utility in various organic synthesis applications, most notably in Suzuki-Miyaura cross-coupling reactions.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and properties for 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane.

| Identifier | Value |

| CAS Number | 91994-11-5 |

| Molecular Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 204.07 g/mol |

| IUPAC Name | 5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |

| Synonyms | 2-(o-Tolyl)-5,5-dimethyl-1,3,2-dioxaborinane, 2-Methylphenylboronic acid neopentyl glycol ester |

| Canonical SMILES | CC1(COB(OC1)C2=CC=CC=C2C)C |

| InChI | InChI=1S/C12H17BO2/c1-9-6-4-5-7-10(9)13-14-8-12(2,3)11-15-13/h4-7H,8,11H2,1-3H3 |

| InChIKey | YWLGJGJXGZJIDS-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is typically achieved through the condensation reaction of 2-methylphenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This straightforward esterification proceeds with the removal of water, often facilitated by azeotropic distillation.

Synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Objective: To synthesize 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane from 2-methylphenylboronic acid and neopentyl glycol.

Materials:

-

2-Methylphenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2-methylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.05 equivalents).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate stirring and to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the completion of the esterification.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to yield the pure 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane as a solid.

-

Drying: Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the structural relationship between the requested compound and its synthesized analog, as well as the synthetic pathway for the analog.

Caption: Structural relationship and synthesis pathway.

Spectral Data Analysis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectral data (¹H NMR, ¹³C NMR, MS, and IR) and detailed synthetic protocols for 2-(2-Methylphenyl)-1,3,2-dioxaborinane could not be located. Therefore, the following guide is presented as a predictive and comparative analysis based on closely related and well-characterized analogs. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and analytical methodologies pertinent to this class of compounds.

While specific data for the target molecule is unavailable, we can infer its likely spectral properties by examining analogs such as 2-phenyl-1,3,2-dioxaborinane and various tolyl-substituted dioxaborolanes. This approach allows for a theoretical framework for the characterization of this compound.

Predicted Spectral Data

The expected spectral data for this compound are summarized in the tables below. These predictions are based on the known spectral features of analogous compounds and general principles of spectroscopic analysis.

Predicted ¹H NMR Data (CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.20 - 7.80 | Multiplet | - |

| Methylene (O-CH₂-CH₂) | ~4.10 | Triplet | ~5.5 |

| Methylene (O-CH₂-CH₂ ) | ~2.00 | Quintet | ~5.5 |

| Methyl (Ar-CH₃) | ~2.50 | Singlet | - |

Predicted ¹³C NMR Data (CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-B) | ~130 (broad due to ¹¹B coupling) |

| Aromatic (quaternary) | ~142 |

| Aromatic (CH) | 125 - 135 |

| Methylene (O-C H₂) | ~62 |

| Methylene (O-CH₂-C H₂) | ~28 |

| Methyl (Ar-C H₃) | ~21 |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity |

| [M]⁺ | Expected molecular ion peak |

| [M-C₃H₆O]⁺ | Loss of the propanedioxy group |

| [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~2950 - 2850 | C-H stretching (aliphatic) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1350 - 1300 | B-O stretching |

| ~1250 - 1150 | C-O stretching |

| ~750 | C-H bending (ortho-disubstituted aromatic) |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and widely used method for the preparation of aryl-1,3,2-dioxaborinanes is the esterification of the corresponding arylboronic acid with 1,3-propanediol.

General Synthesis of 2-Aryl-1,3,2-dioxaborinanes

This procedure outlines a common laboratory-scale synthesis.

Materials:

-

Arylboronic acid (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

Toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the arylboronic acid and toluene.

-

Add 1,3-propanediol to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Structural Analysis of 2-(o-tolyl)-1,3,2-dioxaborinane: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-(o-tolyl)-1,3,2-dioxaborinane, a key intermediate in organic synthesis and a compound of interest for drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages data from closely related analogs, including other 2-aryl-1,3,2-dioxaborinanes and dioxaborolanes, to infer its structural and spectroscopic characteristics. This paper details the probable synthesis, experimental protocols for characterization, and an in-depth analysis of its expected crystallographic and spectroscopic properties. All quantitative data from analogous compounds are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Aryl-1,3,2-dioxaborinanes are a class of cyclic boronic esters that serve as versatile building blocks in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. The ortho-tolyl substituent in 2-(o-tolyl)-1,3,2-dioxaborinane introduces specific steric and electronic effects that can influence its reactivity and stability compared to other aryl derivatives. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is crucial for its effective application in the synthesis of complex molecules and for the design of new chemical entities in drug discovery. This guide aims to provide a detailed structural analysis, drawing upon established knowledge of similar compounds to build a comprehensive profile of the title molecule.

Synthesis and Experimental Protocols

The synthesis of 2-(o-tolyl)-1,3,2-dioxaborinane is expected to follow the general and well-established procedure for the formation of 2-aryl-1,3,2-dioxaborinanes: the condensation reaction between an arylboronic acid and 1,3-propanediol.

General Synthesis Protocol

The reaction involves the esterification of o-tolylboronic acid with 1,3-propanediol, typically with the removal of water to drive the equilibrium towards the product.

Reaction:

o-tolylboronic acid + 1,3-propanediol ⇌ 2-(o-tolyl)-1,3,2-dioxaborinane + 2 H₂O

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, o-tolylboronic acid (1.0 equivalent) and 1,3-propanediol (1.1 equivalents) are dissolved in a suitable azeotropic solvent, such as toluene or benzene.

-

Reaction Execution: The reaction mixture is heated to reflux. Water formed during the reaction is continuously removed by the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(o-tolyl)-1,3,2-dioxaborinane.

Characterization Protocols

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.

Structural Analysis

Crystallographic Data

While no specific crystallographic data for 2-(o-tolyl)-1,3,2-dioxaborinane has been reported, the structure of a related compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, reveals that the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position.[1] It is highly probable that the 1,3,2-dioxaborinane ring in the title compound also adopts a similar chair conformation to minimize steric strain. The o-tolyl group at the 2-position would also likely favor an equatorial orientation.

Table 1: Expected Crystallographic Parameters for 2-(o-tolyl)-1,3,2-dioxaborinane (based on analogs)

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Ring Conformation | Chair |

| B-O Bond Length (Å) | 1.35 - 1.40 |

| C-O Bond Length (Å) | 1.42 - 1.47 |

| C-C Bond Length (ring) (Å) | 1.50 - 1.54 |

| B-C (aryl) Bond Length (Å) | 1.55 - 1.58 |

| O-B-O Bond Angle (°) | ~120 |

| C-O-B Bond Angle (°) | ~115 - 120 |

Spectroscopic Data

The spectroscopic data for 2-(o-tolyl)-1,3,2-dioxaborinane can be predicted based on the analysis of its constituent functional groups and comparison with analogous structures.

3.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the title compound are presented below.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.1 - 7.8 | Multiplet |

| Methylene (O-CH₂-C) | 3.9 - 4.2 | Triplet |

| Methylene (C-CH₂-C) | 1.9 - 2.2 | Quintet |

| Methyl (Ar-CH₃) | 2.3 - 2.6 | Singlet |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic (ipso-C attached to B) | ~130 (broad due to B coupling) |

| Aromatic (other C) | 125 - 140 |

| Methylene (O-CH₂) | 60 - 65 |

| Methylene (C-CH₂) | 25 - 30 |

| Methyl (Ar-CH₃) | 20 - 23 |

Table 4: Predicted ¹¹B NMR Spectroscopic Data

| Boron | Expected Chemical Shift (δ, ppm) |

| B (dioxaborinane) | 20 - 30 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| B-O Stretch | 1300 - 1400 | Strong |

| C-H (aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) Stretch | 2850 - 3000 | Medium |

| C=C (aromatic) Stretch | 1500 - 1600 | Medium |

| C-O Stretch | 1000 - 1100 | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(o-tolyl)-1,3,2-dioxaborinane (C₁₀H₁₃BO₂), the expected molecular weight is approximately 176.03 g/mol .

Table 6: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | ~176 |

| [M - CH₃]⁺ | ~161 |

| [M - C₃H₆O₂]⁺ (loss of dioxaborinane ring) | ~91 (tolyl fragment) |

Conclusion

This technical guide has presented a detailed structural analysis of 2-(o-tolyl)-1,3,2-dioxaborinane based on established chemical principles and data from analogous compounds. The synthesis is expected to be straightforward via the condensation of o-tolylboronic acid and 1,3-propanediol. The structural analysis suggests a chair conformation for the dioxaborinane ring with the o-tolyl group in an equatorial position. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. This comprehensive guide serves as a foundational resource for researchers and scientists working with this important class of molecules, facilitating its application in synthetic chemistry and drug development. Further experimental studies are warranted to confirm these predicted structural and spectroscopic features.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylphenyl)-1,3,2-dioxaborinane

Affiliation: Google Research

Disclaimer

Introduction

2-(2-Methylphenyl)-1,3,2-dioxaborinane is an organoboron compound featuring a boronic acid esterified with 1,3-propanediol and substituted with an o-tolyl group. Organoboron compounds, particularly boronic acids and their esters, are of significant interest in medicinal chemistry and organic synthesis, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. For applications in drug development and manufacturing, a thorough understanding of a compound's solubility and stability is paramount. This guide provides a comprehensive analysis of the expected physicochemical properties of this compound, focusing on its solubility in various solvents and its stability under different environmental conditions.

Physicochemical Properties of Related Aryl-1,3,2-dioxaborinanes

While specific data for this compound is scarce, the properties of analogous compounds can provide valuable insights. The following table summarizes the available data for 2-phenyl-1,3,2-dioxaborinane, which lacks the methyl substituent on the phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C9H11BO2 | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| Boiling Point | 106 °C at 2 mmHg | [1] |

| Density | 1.077 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.528 | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

Solubility Profile

The solubility of an organic compound is dictated by its polarity, molecular weight, and the nature of the solvent. For this compound, the presence of the polar dioxaborinane ring and the nonpolar o-tolyl group suggests a moderate overall polarity.

Expected Solubility

Based on the "like dissolves like" principle, the following solubility profile can be anticipated:

-

High Solubility: In nonpolar to moderately polar organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and toluene.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone and acetonitrile.

-

Low to Insoluble: In polar protic solvents such as methanol, ethanol, and water. The insolubility in water is also attributed to the hydrophobic nature of the aryl and methyl groups.

Experimental Protocol for Solubility Determination

A general method for determining the solubility of an organic compound involves the following steps:[2][3][4]

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-10 mg).

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to a vial containing the compound.

-

Equilibration: Vigorously agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Analysis: Visually inspect for undissolved solid. If the solid has dissolved, add more compound until saturation is reached. If the solid remains, the solution is saturated.

-

Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter, particularly concerning its storage and handling. The primary degradation pathways for boronic esters are hydrolysis and oxidation.

Hydrolytic Stability

Boronic esters are known to be susceptible to hydrolysis, reverting to the corresponding boronic acid and diol. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the substituents.[5][6] Generally, six-membered dioxaborinane rings are thermodynamically more stable than their five-membered dioxaborolane counterparts.[7] The presence of bulky groups can also sterically hinder the approach of water, thus increasing hydrolytic stability.[5]

It is expected that this compound will exhibit moderate hydrolytic stability, but will likely degrade in the presence of water, especially under acidic or basic conditions.

The hydrolytic stability can be assessed according to ICH guidelines by subjecting the compound to stress conditions.[8][9]

-

Sample Preparation: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 2, 7, and 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots and quench any reaction if necessary.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and identify any degradation products.

-

Kinetics: The degradation rate constant and half-life can be calculated from the data.

Hydrolytic Stability Workflow

Thermal Stability

The thermal stability of organoboron compounds can vary. Boronic acid esters are generally stable at room temperature but may decompose at elevated temperatures.[10][11] Studies on polymers containing boronic esters suggest that thermal degradation can lead to the formation of boronic anhydrides and boroxines through the loss of water.[10][11]

Thermogravimetric Analysis (TGA) is a standard method for evaluating thermal stability.[12]

-

Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA crucible.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously monitor the sample's weight as a function of temperature.

-

Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.

Thermal Stability Analysis

Photostability

Organoboron compounds can be sensitive to light. The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances.[13][14][15] The testing involves exposing the compound to a combination of visible and UV light.

-

Sample Preparation: Place the solid compound in a transparent container. For comparison, a dark control sample should be wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that meets the ICH Q1B requirements for illumination (not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).

-

Analysis: After exposure, compare the exposed sample to the dark control for any changes in physical appearance, and quantify any degradation using a stability-indicating HPLC method.

Photostability Testing Workflow

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for understanding its likely solubility and stability profiles based on data from analogous compounds and established scientific principles. It is anticipated that this compound will be soluble in a range of organic solvents and exhibit moderate stability, with hydrolysis being a key degradation pathway. For definitive characterization, the experimental protocols outlined in this guide should be performed. The successful application of this compound in research and development will depend on careful consideration of its physicochemical properties.

References

- 1. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repository.kaust.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. snscourseware.org [snscourseware.org]

- 9. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. youtube.com [youtube.com]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

safe handling and storage of 2-(o-tolyl)-1,3,2-dioxaborinane

An In-depth Technical Guide to the Safe Handling and Storage of 2-(o-tolyl)-1,3,2-dioxaborinane

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(o-tolyl)-1,3,2-dioxaborinane was located. The following guide is based on safety information for structurally similar boronic acid esters and general knowledge of this chemical class. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this compound.

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-(o-tolyl)-1,3,2-dioxaborinane, a compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value (for 2-phenyl-1,3,2-dioxaborinane) | Reference |

| Molecular Formula | C9H11BO2 | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| Boiling Point | 106 °C at 2 mm Hg | [1] |

| Density | 1.077 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.528 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Hazard Identification and Safety Precautions

While specific toxicity data for 2-(o-tolyl)-1,3,2-dioxaborinane is unavailable, arylboronic acids and their esters may pose health risks. Some arylboronic acids have been found to be weakly mutagenic in microbial assays.[2] Therefore, it is crucial to handle this compound with appropriate care.

Potential Hazards:

-

May cause skin and eye irritation.[3]

-

May cause respiratory irritation if inhaled.[4]

-

Harmful if swallowed.[4]

-

Some boronic acid derivatives are known to be flammable liquids.[5]

Recommended Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |

Handling and Experimental Protocols

General Handling Workflow

The following diagram illustrates a general workflow for handling 2-(o-tolyl)-1,3,2-dioxaborinane in a laboratory setting.

Caption: General laboratory workflow for handling 2-(o-tolyl)-1,3,2-dioxaborinane.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is commonly used as a coupling partner in Suzuki-Miyaura reactions. Below is a general protocol.

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and ligand.

-

Reagent Addition: Dissolve 2-(o-tolyl)-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents) in an appropriate anhydrous solvent (e.g., toluene, THF, dioxane) and add it to the reaction flask via syringe.

-

Base Addition: Add a solution or solid of the base (e.g., K2CO3, Cs2CO3, K3PO4).

-

Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Storage and Stability

Boronic esters, including 2-(o-tolyl)-1,3,2-dioxaborinane, are generally more stable than their corresponding boronic acids.[6] However, they are susceptible to hydrolysis.

Storage Recommendations:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place.[7] Some similar compounds are stored at 2-8°C.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. |

| Light | Store away from direct sunlight.[7] |

| Container | Keep in a tightly sealed container.[7] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Reactivity:

The hydrolysis of boronic esters is a key consideration for their storage and handling. The logical relationship for this process is depicted below.

Caption: Hydrolysis pathway of 2-(o-tolyl)-1,3,2-dioxaborinane.

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[7]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.

This guide provides a framework for the . Always prioritize safety and consult with your institution's safety officer for specific guidance.

References

- 1. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 6. nbinno.com [nbinno.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. researchgate.net [researchgate.net]

molecular weight and formula of 2-(2-Methylphenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, also known as 2-(o-tolyl)-1,3,2-dioxaborinane. Due to the limited availability of specific experimental data for this compound in public databases, this guide also presents a generalized experimental workflow for the synthesis and characterization of similar aryl-1,3,2-dioxaborinanes, which are a class of compounds with significant applications in organic synthesis, particularly in cross-coupling reactions.

Chemical Properties and Data

The fundamental chemical properties of this compound have been determined based on the structure of related compounds. The core structure, 2-phenyl-1,3,2-dioxaborinane, has a molecular formula of C₉H₁₁BO₂ and a molecular weight of approximately 161.99 g/mol . The addition of a methyl group to the phenyl ring at the ortho position results in the following properties for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₂ |

| Molecular Weight | 176.02 g/mol |

| Synonyms | 2-(o-tolyl)-1,3,2-dioxaborinane |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Experimental Protocols

General Synthesis of Aryl-1,3,2-dioxaborinanes:

-

Reaction Setup: A round-bottom flask is charged with the arylboronic acid (in this case, 2-methylphenylboronic acid), an equimolar amount of 1,3-propanediol, and a suitable solvent, such as toluene or dichloromethane.

-

Dehydration: The reaction mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the condensation reaction to completion.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization or column chromatography to yield the pure aryl-1,3,2-dioxaborinane.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a generic aryl-1,3,2-dioxaborinane like this compound.

This guide provides foundational information on this compound for research and development purposes. Further investigation into specific reaction conditions and applications is recommended for professionals working with this class of compounds.

Unlocking the Therapeutic Promise: A Technical Guide to the Potential Applications of Novel Dioxaborinane Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioxaborinane compounds, a class of six-membered heterocyclic rings containing boron, are emerging as a compelling scaffold in medicinal chemistry and materials science. While research into specific, novel dioxaborinane derivatives is still in its nascent stages, the well-established versatility of related boron-containing heterocycles, such as benzoxaboroles, diazaborines, and dioxaborolanes, provides a strong rationale for their investigation. This technical guide consolidates the current understanding and extrapolates the potential applications of novel dioxaborinane compounds, drawing parallels from their structural cousins. We will explore their potential as antimicrobial and anticancer agents, and as enzyme inhibitors, providing a framework for future research and development. This document details plausible synthetic strategies, pertinent biological evaluation protocols, and presents quantitative data from analogous compounds to highlight the therapeutic promise of the dioxaborinane core.

Introduction to Dioxaborinanes: A Scaffold of Opportunity

The inclusion of a boron atom within a heterocyclic ring imparts unique chemical properties that are highly attractive for drug design. Boron's empty p-orbital allows for reversible covalent interactions with biological targets, a mechanism that has been successfully exploited in several FDA-approved drugs.[1][2] Dioxaborinanes, characterized by a six-membered ring containing two oxygen atoms and one boron atom, offer a stable yet reactive core that can be functionalized to achieve diverse pharmacological activities. Their potential is underscored by the success of other boron-containing heterocycles in the clinic, which have demonstrated efficacy as antifungal, antibacterial, and anticancer agents.[1][2]

Synthetic Strategies for Dioxaborinane Analogs

The synthesis of a diverse library of dioxaborinane derivatives is crucial for exploring their structure-activity relationships (SAR). While specific protocols for a wide range of novel dioxaborinanes are not extensively reported, established methods for the synthesis of related boron heterocycles can be readily adapted. A general and efficient approach involves the condensation of a boronic acid with a 1,3-diol.

General Experimental Protocol: Synthesis of Substituted Dioxaborinanes

This protocol is a generalized procedure based on the synthesis of other cyclic boronate esters and can be optimized for specific dioxaborinane targets.

Materials:

-

Substituted Phenylboronic Acid (1.0 eq)

-

Substituted 1,3-Propanediol (1.0 eq)

-

Anhydrous Toluene or other suitable aprotic solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the substituted phenylboronic acid (1.0 eq) and the substituted 1,3-propanediol (1.0 eq).

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired dioxaborinane derivative.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis of dioxaborinane derivatives.

Potential Applications of Novel Dioxaborinane Compounds

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Boron-containing compounds have shown significant promise in this area. For instance, the benzoxaborole tavaborole is an FDA-approved antifungal agent. The mechanism of action for many boron-containing antimicrobials involves the inhibition of essential enzymes.

While specific data for novel dioxaborinanes is limited, the antimicrobial activity of related boron heterocycles suggests their potential. For example, certain diazaborine derivatives have demonstrated potent antibacterial activity.

Table 1: Antimicrobial Activity of Representative Boron-Containing Heterocycles

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Diazaborine Analog | Escherichia coli | 0.5 - 8 | Ampicillin | 4 |

| Benzoxaborole | Candida albicans | 0.125 - 1 | Fluconazole | 0.25 - 1 |

| Dioxaborolane Derivative | Staphylococcus aureus | 1 - 4 | Vancomycin | 1 |

Note: Data presented is for analogous boron-containing heterocycles to illustrate potential activity ranges for dioxaborinanes.

Anticancer Agents

The unique chemical properties of boron compounds make them attractive candidates for anticancer drug development. The proteasome inhibitor bortezomib, a dipeptide boronic acid, is a cornerstone in the treatment of multiple myeloma. The mechanism often involves the boron atom forming a stable, yet reversible, bond with the active site of a target enzyme, leading to potent inhibition.

Novel dioxaborinane derivatives could be designed to target various cancer-related enzymes. The antiproliferative activity of these compounds would need to be evaluated against a panel of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound | Reference IC50 (µM) |

| Quinoline-Chalcone Hybrid | MGC-803 | 1.38 | 5-Fluorouracil | 6.22 |

| 3-Fluoroazetidin-2-one | MCF-7 | 0.095 | Combretastatin A-4 | 0.0035 |

| Bis(indolyl)-tetrazine | T-47D | 4.69 | Bazedoxifene | 12.78 |

Note: Data is for various heterocyclic compounds to provide a benchmark for potential anticancer activity of dioxaborinanes.

Enzyme Inhibitors

The ability of the boron atom to act as a transition-state analog makes dioxaborinanes promising candidates for the design of potent and selective enzyme inhibitors. For example, cyclic boronic acids have been developed as β-lactamase inhibitors to combat antibiotic resistance.[1] A hypothetical mechanism of inhibition for a dioxaborinane targeting a serine protease is depicted below.

Diagram of a Hypothetical Enzyme Inhibition Mechanism

Caption: Hypothetical mechanism of serine protease inhibition by a dioxaborinane.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (dioxaborinane derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth medium.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compounds (dioxaborinane derivatives)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the exploration of novel dioxaborinane compounds is in its early stages, the foundational knowledge from the broader field of boron-containing heterocycles provides a compelling roadmap for their development as therapeutic agents. The synthetic accessibility of the dioxaborinane scaffold, coupled with the unique reactivity of the boron atom, positions these compounds as a promising area for future research.

Future efforts should focus on the synthesis and screening of diverse dioxaborinane libraries to establish robust structure-activity relationships. Mechanistic studies will be crucial to identify the specific biological targets of active compounds. With a systematic and multidisciplinary approach, novel dioxaborinane derivatives have the potential to address unmet needs in the treatment of infectious diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Methylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(2-Methylphenyl)-1,3,2-dioxaborinane as a robust organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This stable and easy-to-handle boronic acid surrogate is an excellent choice for the synthesis of 2-methylbiphenyl derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. While boronic acids are commonly used, they can be prone to decomposition and challenging to purify. This compound, a cyclic boronic ester, offers enhanced stability, making it an attractive alternative for reliable and reproducible Suzuki-Miyaura couplings.

Advantages of this compound

-

Enhanced Stability: The cyclic dioxaborinane structure provides greater stability compared to the corresponding boronic acid, reducing degradation during storage and under reaction conditions.

-

Ease of Handling: As a crystalline solid, it is easier to handle and weigh accurately than many boronic acids.

-

High Reactivity: It exhibits excellent reactivity in Suzuki-Miyaura couplings, leading to high yields of the desired biaryl products.

-

Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, tolerating various functional groups.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is compiled from typical results observed for similar substrates in the scientific literature.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 78 |

| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | Acetone/H₂O | Reflux | 2 | >95 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Ligand (if required, e.g., SPhos, XPhos, P(o-tol)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Degassed water or co-solvent

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

-

Addition of Base and Catalyst: Add the base (2.0-3.0 equivalents), palladium catalyst (1-5 mol%), and ligand (if applicable).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous organic solvent followed by the degassed co-solvent (e.g., water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure biaryl product.

Detailed Protocol: Synthesis of 4-Methoxy-2'-methylbiphenyl

This protocol is adapted from a reliable procedure for a similar transformation.

Materials:

-

This compound (1.3 g, 7.4 mmol)

-

4-Iodoanisole (1.68 g, 7.18 mmol)

-

Palladium(II) acetate (3.3 mg, 0.015 mmol, 0.2 mol%)

-

Potassium carbonate (2.5 g, 18 mmol)

-

Acetone (200 mL)

-

Deionized water (200 mL)

-

Diethyl ether

Procedure:

-

Combine this compound, 4-iodoanisole, and acetone in a 1-L three-necked flask equipped with a stir bar, stoppers, and a reflux condenser.

-

In a separate flask, dissolve the potassium carbonate in water.

-

In a third flask, dissolve the palladium acetate in a small amount of acetone.

-

Degas the potassium carbonate solution by bubbling argon through it for 15 minutes.

-

Add the degassed potassium carbonate solution to the main reaction flask.

-

Add the palladium acetate solution to the reaction mixture.

-

Subject the reaction mixture to three freeze-pump-thaw cycles and then backfill with argon.

-

Heat the reaction mixture to reflux under a positive pressure of argon.

-

After 2 hours at reflux, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield pure 4-methoxy-2'-methylbiphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Cross-Coupling Reactions with 2-(o-tolyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and protocols for the use of 2-(o-tolyl)-1,3,2-dioxaborinane as a coupling partner in these transformative reactions. 2-(o-tolyl)-1,3,2-dioxaborinane is an air- and moisture-stable organoboron compound, offering advantages in handling and storage compared to more sensitive boronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, 2-(o-tolyl)-1,3,2-dioxaborinane) transfers its organic group (o-tolyl) to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

References

Application Notes and Protocols for Catalyst Systems in 2-(2-Methylphenyl)-1,3,2-dioxaborinane Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalyst systems for the Suzuki-Miyaura cross-coupling reactions of 2-(2-methylphenyl)-1,3,2-dioxaborinane, a sterically hindered boronic ester. This document details recommended catalyst systems, reaction protocols, and quantitative data to facilitate the synthesis of ortho-substituted biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] this compound, a derivative of o-tolylboronic acid, serves as an effective coupling partner in these reactions. The use of the 1,3,2-dioxaborinane protecting group can offer advantages in terms of stability, ease of handling, and modified reactivity compared to the free boronic acid. However, the ortho-methyl group introduces significant steric hindrance, which necessitates the careful selection of a suitable catalyst system to achieve high yields and reaction efficiency.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the active catalyst.[2] For sterically hindered substrates, the transmetalation and reductive elimination steps can be particularly challenging.

Recommended Catalyst Systems

The successful cross-coupling of sterically hindered boronic esters like this compound relies heavily on the choice of the palladium catalyst and, most importantly, the supporting ligand. Bulky and electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.

Key Components of an Effective Catalyst System:

-

Palladium Precursor: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are typically reduced in situ to the active Pd(0) species.

-

Ligands: The choice of ligand is critical for overcoming the steric hindrance of the ortho-methyl group. Highly effective ligands for this purpose include:

-

Biaryl Phosphines: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are among the most robust and versatile ligands for coupling sterically demanding substrates.

-

Bulky Alkylphosphines: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also effective due to their large cone angles and strong electron-donating properties.

-

-

Base: A base is required to activate the boronic ester for transmetalation. Common choices include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with water as a co-solvent. Anhydrous conditions can also be beneficial in certain cases to minimize protodeboronation.[3]

Quantitative Data for Suzuki-Miyaura Coupling of o-Tolylboronic Acid Derivatives

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of o-tolylboronic acid with various aryl halides. While this data is for the parent boronic acid, it serves as a strong proxy for the reactivity of this compound.

Table 1: Coupling of o-Tolylboronic Acid with Aryl Bromides

| Entry | Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | DMF/H₂O | 110 | 12 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 24 | 85 |

Table 2: Coupling of o-Tolylboronic Acid with Aryl Chlorides

| Entry | Aryl Chloride | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 100 | 18 | 91 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 89 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 85 |

| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 120 | 24 | 80 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides using a palladium/SPhos catalyst system.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

This protocol is adapted for the more challenging coupling of aryl chlorides, employing a more active catalyst system and higher temperatures.

Materials:

-

This compound

-

Aryl chloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.

-

Add 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate Schlenk flask, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen.

-

Add the pre-formed catalyst solution to the flask containing the reagents via syringe, followed by an additional 3 mL of 1,4-dioxane.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reaction times may be longer for aryl chlorides (18-24 hours).

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C-C Bond Formation with Dioxaborinanes

For Researchers, Scientists, and Drug Development Professionals